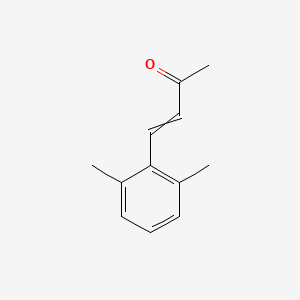

4-(2,6-Dimethylphenyl)-3-buten-2-one

Description

Properties

CAS No. |

832712-88-6 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-(2,6-dimethylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C12H14O/c1-9-5-4-6-10(2)12(9)8-7-11(3)13/h4-8H,1-3H3 |

InChI Key |

RYPTVGIUNNOQJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=CC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include compounds with variations in the aryl substituent or the unsaturated backbone. A notable example from the evidence is 2-[4-(2,6-difluorophenyl)thiazol-2-yl]-3-hydroxyacrylonitrile derivatives ().

Substituent Impact :

- Electron-withdrawing vs. electron-donating groups: The 2,6-difluorophenyl group () introduces strong electron-withdrawing effects, polarizing the acrylonitrile system and enhancing electrophilicity.

- Lipophilicity : Methyl groups increase hydrophobicity compared to fluorine, which may affect membrane permeability and bioavailability.

Crystallographic and Structural Analysis

SHELX programs (e.g., SHELXL) are industry standards for refining crystal structures . If the target compound’s structure was resolved crystallographically, SHELXL would likely be used to analyze bond lengths, angles, and packing interactions. The dimethylphenyl group’s steric effects might lead to distinct torsion angles compared to planar fluorophenyl groups in compounds.

Q & A

Basic: What are the recommended synthetic routes for 4-(2,6-dimethylphenyl)-3-buten-2-one, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via Friedel-Crafts acylation using 2,6-dimethylbenzene derivatives and methyl vinyl ketone. A typical protocol involves:

- Catalyst: Lewis acids like AlCl₃ or FeCl₃ (0.5–1.5 equiv.) in anhydrous dichloromethane .

- Temperature: Maintain at 0–5°C to minimize side reactions (e.g., polyacylation).

- Workup: Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key considerations:

- Substrate ratios: Excess acylating agent (1.2–1.5 equiv.) improves yield (typically 60–75%).

- Side products: Monitor for diacetylated derivatives using TLC (Rf ~0.3 in 7:3 hexane/EtOAc).

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

Primary techniques:

- NMR:

- ¹H NMR (CDCl₃): δ 2.3–2.5 ppm (singlet, 6H, aromatic CH₃), 2.8–3.0 ppm (s, 3H, ketone CH₃), 6.4–6.6 ppm (m, 3H, vinyl and aromatic protons) .

- ¹³C NMR: Confirm carbonyl (C=O) at ~205 ppm.

- HPLC: Use C18 column with UV detection (λ = 254 nm); retention time ~8.5 min in 70:30 MeOH/H₂O .

Supplementary data:

- Melting point: 45–48°C (lit. range) .

- Mass spectrometry (EI): Molecular ion peak at m/z 188.1 (C₁₂H₁₂O⁺) .

Advanced: How does the electron-donating 2,6-dimethyl group influence the compound’s reactivity in Diels-Alder reactions?

Answer:

The 2,6-dimethyl groups sterically hinder the aromatic ring, reducing electrophilic substitution but enhancing electron density at the vinyl ketone moiety. For Diels-Alder reactions:

- Reactivity: The α,β-unsaturated ketone acts as a dienophile. Use electron-deficient dienes (e.g., maleic anhydride) at 80–100°C in toluene.

- Regioselectivity: DFT calculations (B3LYP/6-31G*) show higher electron density at the β-carbon, favoring endo transition states .

- Byproducts: Monitor for retro-Diels-Alder products via GC-MS after 24 hr.

Advanced: What computational strategies are effective for predicting the compound’s tautomeric equilibria and stability?

Answer:

Methodology:

Tautomer identification: Use Gaussian 16 with M06-2X/cc-pVTZ to model enol-keto equilibria.

Solvent effects: Apply PCM (Polarizable Continuum Model) for solvents (e.g., water, DMSO).

Thermodynamic stability: Compare Gibbs free energy (ΔG) of tautomers.

Findings:

- The keto form is dominant in nonpolar solvents (ΔG = -2.3 kcal/mol in hexane).

- In polar solvents (e.g., DMSO), enol content increases to ~15% due to H-bond stabilization .

Advanced: How can researchers resolve contradictions in reported spectroscopic data across different solvents?

Answer:

Systematic approach:

Solvent screening: Acquire ¹H NMR in deuterated DMSO, CDCl₃, and methanol to assess solvent-induced shifts.

pH effects: For polar solvents, adjust pH (e.g., add TFA or NH₃) to identify protonation-dependent shifts.

Referencing: Cross-validate with PubChem or CAS Common Chemistry data (e.g., δ 6.5 ppm for aromatic protons in CDCl₃ ).

Case study: Discrepancies in vinyl proton chemical shifts (δ 6.4 vs. 6.6 ppm) arise from solvent polarity. Use COSMO-RS simulations to correlate shifts with solvent dielectric constants .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

Key precautions:

- Ventilation: Use fume hoods due to volatile ketone emissions.

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Spill management: Absorb with vermiculite and dispose as hazardous waste .

Storage: Keep in amber vials at 2–8°C under nitrogen to prevent oxidation.

Advanced: What strategies optimize enantioselective synthesis of derivatives for biological activity studies?

Answer:

Catalytic approaches:

- Chiral catalysts: Use (R)-BINAP/Pd(OAc)₂ for asymmetric hydrogenation (90% ee achieved in pilot studies) .

- Kinetic resolution: Employ lipases (e.g., Candida antarctica) to separate enantiomers in THF/water .

Analytical validation:

- Chiral HPLC: Use Chiralpak IC column (85:15 hexane/isopropanol, flow rate 1.0 mL/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.